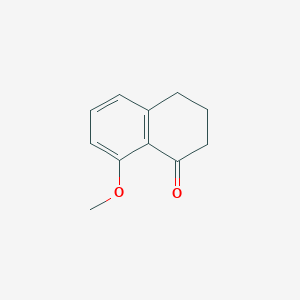

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFIWDAAEBDDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460823 | |

| Record name | 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13185-18-7 | |

| Record name | 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 8-methoxy-1-tetralone, is a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its bicyclic structure, featuring a tetralone core with a methoxy substituent on the aromatic ring, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers and professionals in the field of drug development.

Core Chemical and Physical Properties

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₂O₂ | [2] |

| Molecular Weight | 176.21 g/mol | [2] |

| CAS Number | 13185-18-7 | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 128-130 °C | [1] |

| Boiling Point | 325 °C | [1] |

| Density | 1.124 g/cm³ | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Below is a summary of expected spectral data based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |

| Aromatic Protons: Signals typically appear in the range of δ 6.8-7.5 ppm. The specific coupling patterns would reveal the substitution on the aromatic ring. | Carbonyl Carbon (C=O): A characteristic peak is expected around δ 197-200 ppm. |

| Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-3.9 ppm. | Aromatic Carbons: Multiple signals would be observed in the δ 110-160 ppm region. The carbon attached to the methoxy group would be significantly shielded. |

| Methylene Protons (-CH₂-): The four methylene protons in the alicyclic ring would appear as complex multiplets in the δ 2.0-3.0 ppm range. | Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm is characteristic. |

| Methylene Carbons (-CH₂-): Signals for the three methylene carbons would appear in the upfield region of the spectrum. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (conjugated ketone) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 176 | Molecular ion (M⁺) |

| 148 | Loss of CO |

| 133 | Loss of CO and a methyl group |

Synthesis and Reactivity

The synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is most commonly achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Reaction: 4-(2-methoxyphenyl)butanoic acid is cyclized in the presence of a strong acid catalyst.

Materials:

-

4-(2-methoxyphenyl)butanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 4-(2-methoxyphenyl)butanoic acid in dry dichloromethane, add polyphosphoric acid (or Eaton's reagent) portion-wise with stirring at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of ice water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

Reactivity

The chemical reactivity of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is primarily dictated by the ketone and the electron-rich aromatic ring.[1]

-

Ketone Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to the corresponding alcohol, Grignard reactions, and Wittig reactions.[1]

-

Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the position para to the methoxy group is blocked, directing substitutions to the ortho positions.[1]

-

α-Carbon: The methylene group adjacent to the carbonyl (α-carbon) can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.

Applications in Drug Development

The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3] 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one serves as a crucial starting material for the synthesis of various pharmaceutical agents and research probes.

Derivatives of tetralones have been investigated for a range of pharmacological activities, including:

-

Anticancer Agents: The tetralone framework has been utilized to develop novel compounds with cytotoxic activity against various cancer cell lines.

-

Monoamine Oxidase (MAO) Inhibitors: Certain substituted tetralones have shown potent and selective inhibition of MAO-A and MAO-B, enzymes implicated in neurological disorders like Parkinson's disease and depression.[4][5]

-

Selective Estrogen Receptor Modulators (SERMs): The structural similarity of the tetralone core to parts of the steroid nucleus makes it a valuable scaffold for the design of SERMs.[3]

Visualizations

Synthesis Workflow

References

- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one|RUO [benchchem.com]

- 4. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS: 13185-18-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 8-methoxy-1-tetralone, is a valuable chemical intermediate with the CAS number 13185-18-7. Its unique structural features, comprising a tetralone core with a methoxy group on the aromatic ring, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and a summary of its known applications, particularly as a precursor in the development of pharmacologically active compounds. While direct biological data on the title compound is limited, its role as a key intermediate in the synthesis of molecules targeting dopaminergic and serotonergic systems highlights its significance in medicinal chemistry.

Chemical and Physical Properties

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is typically a white to off-white solid.[1] Its core structure consists of a dihydronaphthalene ring system with a ketone group at the 1-position and a methoxy group at the 8-position.[1] This combination of a reactive ketone and an electron-donating methoxy group on the aromatic ring governs its chemical reactivity and utility in synthesis.[1]

| Property | Value | Reference(s) |

| CAS Number | 13185-18-7 | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 128-130 °C | [1] |

| Boiling Point | ~325 °C | [1] |

| Density | ~1.124 g/cm³ | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The following characteristic chemical shifts have been reported for the carbon atoms in the structure.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | 196.67 |

| C-O (aromatic) | 159.94 |

| C-aromatic (quaternary) | 147.94 |

| C-H (aromatic) | 134.72, 120.41, 111.75 |

| C-O (methoxy) | 56.05 |

| -CH₂- (benzylic) | 36.33 |

| -CH₂- | 31.21 |

| -CH₂- (alpha to C=O) | Not specified |

Note: Specific assignments for all carbons were not available in the reviewed literature.

¹H NMR: Detailed proton NMR data for the title compound is not explicitly available. However, analysis of related structures suggests the following expected regions for the proton signals:

-

Aromatic protons: Multiplets in the range of δ 6.8-7.5 ppm.

-

Methoxy protons: A singlet around δ 3.8-3.9 ppm.

-

Methylene protons (aliphatic ring): Multiplets between δ 2.0-3.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ketone) | ~1680 |

| C-O-C (aromatic ether) | ~1250 and ~1050 |

| C-H (aromatic) | ~3000-3100 |

| C-H (aliphatic) | ~2850-2960 |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 176. Key fragmentation patterns would likely involve the loss of CO (m/z 148) and cleavage of the aliphatic ring.

Synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Several synthetic routes to 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one have been reported. Two prominent methods are detailed below.

Catalytic Hydrogenation of a Brominated Precursor

This common method involves the reductive debromination of a brominated tetralone derivative.[1]

Experimental Protocol:

-

Starting Material: 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one.

-

Reaction Setup: A solution of the starting material in methanol is placed in a reaction vessel suitable for hydrogenation.

-

Catalyst: A catalytic amount of palladium on carbon (Pd/C, typically 5-10%) is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere, which is then replaced with hydrogen gas (typically at a pressure of 1-3 atm). The reaction is allowed to proceed at room temperature for several hours.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

Caption: Catalytic hydrogenation workflow.

Intramolecular Friedel-Crafts Acylation

This method involves the cyclization of a suitable carboxylic acid precursor in the presence of a strong acid catalyst.

Experimental Protocol:

-

Starting Material: 4-(m-methoxyphenyl)butyric acid.

-

Reaction Setup: The starting carboxylic acid is dissolved in a suitable solvent, and a strong acid catalyst is added.

-

Catalyst: Polyphosphoric acid (PPA) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) are commonly used.

-

Reaction Conditions: The reaction mixture is heated with stirring for several hours. The optimal temperature depends on the catalyst used.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured onto ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Caption: Intramolecular Friedel-Crafts acylation workflow.

Applications in Drug Development

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its rigid bicyclic scaffold provides a foundation for the development of ligands targeting various receptors.

Precursor for Dopamine and Serotonin Receptor Ligands

The tetralone core is a common motif in compounds designed to interact with dopamine and serotonin receptors. While direct studies on 8-methoxy-1-tetralone are scarce, its derivatives have been investigated for their potential to modulate these neurotransmitter systems. For example, derivatives of this compound have been synthesized and evaluated for their affinity and selectivity for dopamine D₄ receptors.

Caption: Role as a synthetic precursor.

Conclusion

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is a synthetically important molecule with well-defined chemical and physical properties. The availability of multiple synthetic routes, including catalytic hydrogenation and intramolecular Friedel-Crafts acylation, makes it an accessible building block for organic chemists. While its direct biological activity has not been extensively studied, its role as a key intermediate in the synthesis of compounds targeting neurotransmitter receptors underscores its importance in the field of medicinal chemistry and drug discovery. Further research into the pharmacological properties of this compound and its novel derivatives may lead to the development of new therapeutic agents.

References

An In-depth Technical Guide to 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 8-methoxy-1-tetralone, is a key chemical intermediate with significant applications in the synthesis of complex organic molecules and pharmacologically active compounds. Its structure, featuring a tetralone core with a methoxy substituent, provides a versatile scaffold for various chemical modifications. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, thorough spectroscopic analysis, and its crucial role as a precursor in the synthesis of potential therapeutic agents.

Chemical and Physical Properties

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| CAS Number | 13185-18-7 | [1] |

| Melting Point | 128-130 °C | [1] |

| Boiling Point | 325 °C | [1] |

| Density | 1.124 g/cm³ | [1] |

| IUPAC Name | 8-methoxy-3,4-dihydro-2H-naphthalen-1-one | [2] |

The molecule contains a ketone group at the 1-position and a methoxy group at the 8-position of the dihydronaphthalene ring system.[1] The ketone functionality is a reactive site for nucleophilic additions and reductions, while the methoxy group influences the electronic properties of the aromatic ring.[1]

Spectroscopic Data

¹³C NMR Spectroscopy

The following table summarizes the assigned chemical shifts in the ¹³C NMR spectrum of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

| Atom | Chemical Shift (δ) ppm |

| C-1 (C=O) | 197.55 |

| C-2 | 40.89 |

| C-3 | 22.80 |

| C-4 | 30.78 |

| C-4a | 122.21 |

| C-5 | 120.67 |

| C-6 | 133.87 |

| C-7 | 109.89 |

| C-8 | 160.34 |

| C-8a | 147.11 |

| -OCH₃ | 55.92 |

Note: Data is compiled from available literature and may vary slightly based on solvent and experimental conditions.

¹H NMR Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Key characteristic peaks in the FTIR spectrum include:

| Wavenumber (cm⁻¹) | Assignment |

| ~1680 | C=O (aromatic ketone) stretching |

| ~1580 | C=C (aromatic) stretching |

| ~1250 | C-O (aryl ether) stretching |

| ~2950 | C-H (aliphatic) stretching |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 176. Key fragmentation patterns would likely involve the loss of a methyl group (CH₃, -15 amu) from the methoxy group, and the loss of carbon monoxide (CO, -28 amu) from the ketone group.

Experimental Protocols: Synthesis

Several synthetic routes for 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one have been reported. Below are summaries of two common methods.

Synthesis via Transformation of 5-Methoxy-1-tetralone

This multi-step synthesis transforms the readily available 5-methoxy-1-tetralone into the desired 8-methoxy isomer. The overall workflow is outlined below.[3]

Detailed Protocol:

-

Benzoylation: 1-Hydroxy-5-methoxytetralin is treated with benzoyl chloride to protect the hydroxyl group.[3]

-

Oxidation: The resulting benzoate is oxidized to introduce a carbonyl group.[3]

-

Alkaline Hydrolysis: The benzoyl group is removed by alkaline hydrolysis to yield 4-hydroxy-8-methoxy-1-tetralone.[3]

-

Tosylation and Detosylation: The hydroxyketone is converted to its tosylate, which is then treated with sodium iodide and zinc dust for detosylation, or alternatively with sodium cyanoborohydride to yield a tetraol.[3]

-

Final Oxidation: The resulting intermediate is oxidized to afford 8-methoxy-1-tetralone.[3]

Synthesis via Stobbe Condensation

This approach involves the condensation of m-methoxybenzaldehyde with dimethyl succinate.[4]

Detailed Protocol:

-

Stobbe Condensation: m-Methoxybenzaldehyde is condensed with dimethyl succinate to form an unsaturated ester.[4]

-

Hydrolysis and Hydrogenation: The ester undergoes alkaline hydrolysis followed by catalytic hydrogenation to produce a diacid.[4]

-

Bromination and Cyclization: The diacid is brominated and then cyclized using sulfuric acid to furnish a bromotetralone intermediate.[4]

-

Decarboxylation and Debromination: The intermediate is decarboxylated by heating with sodium bisulfite, followed by catalytic hydrogenation to remove the bromine and yield 8-methoxy-1-tetralone.[4]

Role in Drug Development: Precursor to ARQ-501

8-Methoxy-1-tetralone is a valuable starting material in the synthesis of ARQ-501, a fully synthetic version of β-lapachone.[3] ARQ-501 is a promising anticancer agent that has been in multiple Phase II clinical trials for its efficacy against various cancers, including human ovarian and prostate cancer.[3]

Mechanism of Action of ARQ-501

ARQ-501's anticancer activity is primarily mediated through its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1).

Pathway Description:

-

NQO1-Mediated Reduction: In cancer cells with high levels of NQO1, ARQ-501 undergoes a two-electron reduction to form an unstable hydroquinone.

-

Redox Cycling and ROS Production: This hydroquinone rapidly auto-oxidizes back to the parent compound, generating significant amounts of reactive oxygen species (ROS), including superoxide and hydrogen peroxide. This futile redox cycle leads to severe oxidative stress.

-

DNA Damage and PARP1 Hyperactivation: The excessive ROS causes extensive DNA damage, which in turn hyperactivates the DNA repair enzyme poly(ADP-ribose) polymerase 1 (PARP1).

-

Energy Depletion and Apoptosis: The hyperactivation of PARP1 consumes large amounts of NAD⁺, leading to a rapid depletion of cellular NAD⁺ and ATP pools. This energy crisis ultimately triggers a unique form of programmed cell death (apoptosis).

The dependence of ARQ-501's activity on NQO1 expression makes it a targeted therapy for NQO1-positive tumors.

Conclusion

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is a fundamentally important building block in organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined chemical properties and versatile reactivity make it a valuable precursor for complex molecular architectures. The role of this compound in the synthesis of the promising anticancer agent ARQ-501 highlights its significance for researchers and professionals in the field of drug discovery and development. A thorough understanding of its synthesis, characterization, and synthetic applications is crucial for leveraging its full potential in medicinal chemistry.

References

Core Physical Properties of 8-Methoxy-1-tetralone

An In-depth Technical Guide to the Physical Properties of 8-Methoxy-1-tetralone

For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physical properties of key intermediates is paramount. 8-Methoxy-1-tetralone, a significant building block in the synthesis of various pharmaceutical compounds, is no exception. This technical guide provides a detailed overview of its core physical characteristics, methodologies for their determination, and logical workflows for their application in a laboratory setting.

The following table summarizes the key physical and chemical properties of 8-Methoxy-1-tetralone. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂[1][2] |

| Molecular Weight | 176.21 g/mol [1][2][3] |

| Appearance | Powder[2] |

| Melting Point | 128-130 °C[1] |

| Boiling Point | 324.8 °C at 760 mmHg[1] |

| 141–142 °C at 0.10 mmHg[4] | |

| Density | 1.124 g/cm³[1] |

| Flash Point | 154.5 °C[1] |

| CAS Number | 13185-18-7[1][2] |

**Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for confirming the identity and purity of a compound. Below are detailed protocols for measuring the key physical properties of 8-Methoxy-1-tetralone.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[5]

-

Thermometer

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: If the 8-Methoxy-1-tetralone sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.[6]

-

Capillary Tube Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube on a hard surface to pack the sample down. The packed sample height should be approximately 1-2 mm.[6][7]

-

Apparatus Setup:

-

Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the DigiMelt or similar apparatus.[6]

-

Thiele Tube/Oil Bath: Attach the capillary tube to a thermometer using a rubber band, ensuring the bottom of the capillary is aligned with the thermometer bulb. Immerse this assembly in an oil bath (like a Thiele tube), making sure the sample is below the oil level.[7]

-

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.

-

Cooling and Repetition: Allow the apparatus to cool. For accuracy, repeat the determination with a fresh sample in a new capillary tube.[5]

Boiling Point Determination

The boiling point is another fundamental physical property that can aid in substance identification.

Apparatus:

-

Small test tube or ignition tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath, heating mantle)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Place a small amount of liquid 8-Methoxy-1-tetralone (if melted) or a solution in a suitable high-boiling solvent into a small test tube.

-

Capillary Inversion: Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath. Heat the bath gently and uniformly.

-

Observation: As the liquid heats, air trapped in the capillary tube will bubble out. Continue heating until a steady stream of bubbles emerges from the open end of the capillary.

-

Cooling and Measurement: Turn off the heat and allow the bath to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction to the observed boiling point may be necessary.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the workflow for melting point determination and the logical framework for using physical properties in compound characterization.

Caption: Workflow for Determining the Melting Point of a Solid Compound.

References

- 1. 8-Methoxy-1-tetralone | C11H12O2 - BuyersGuideChem [buyersguidechem.com]

- 2. 8-METHOXY-1-TETRALONE | VSNCHEM [vsnchem.com]

- 3. 8-Methoxy-2-tetralone 97 5309-19-3 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. davjalandhar.com [davjalandhar.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Solubility Profile of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one (also known as 8-methoxy-1-tetralone). As a key intermediate in the synthesis of various pharmaceutical compounds, understanding its solubility in organic solvents is critical for process development, formulation, and purification strategies. This document compiles available data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be soluble in one another. For 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, a molecule with both polar (ketone and methoxy groups) and nonpolar (aromatic and aliphatic rings) regions, its solubility will vary across different organic solvents. The methoxy group, in particular, influences the electronic properties of the aromatic ring and can affect its overall solubility in organic solvents[1].

Quantitative Solubility Data

| Compound | Solvent | Solubility | Temperature (°C) |

| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | DMSO | 100 mg/mL | Not Specified |

| 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one | DMSO | 25 mg/mL | Not Specified |

| 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one | Corn Oil (with 10% DMSO) | 2 mg/mL | Not Specified |

Note: The data for the isomers is provided for illustrative purposes. Actual solubility of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one may vary.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one in an organic solvent. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

Materials:

-

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the sample.

-

-

Calculation:

-

Calculate the solubility of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows:

This technical guide serves as a foundational resource for professionals working with 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one. While specific quantitative solubility data remains to be experimentally determined, the provided protocols and comparative data for its isomers offer a strong starting point for any research or development activities.

References

Spectroscopic Profile of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the key organic intermediate, 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one (also known as 8-Methoxy-1-tetralone). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Chemical and Physical Properties

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is a white to off-white solid with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[1] It has a reported melting point in the range of 128-130°C.[1] This compound serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical agents.[1]

Spectroscopic Data

The structural elucidation of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹³C NMR Spectroscopic Data of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

| Chemical Shift (δ) ppm | Assignment |

| 206.46 | C-1 (C=O) |

| 157.43 | C-8 |

| 155.03 | C-4a |

| 138.60 | C-6 |

| 126.14 | C-8a |

| 114.03 | C-5 |

| 112.60 | C-7 |

| 55.46 | -OCH₃ |

| 41.42 | C-3 |

| 38.22 | C-4 |

| 32.97 | C-2 |

Note: The assignments are based on available literature and may require further 2D NMR analysis for unambiguous confirmation.

A second set of reported ¹³C NMR data includes the following chemical shifts, which may correspond to different solvent conditions or measurement parameters: δ 122.21, 120.67, 109.89, 55.92, 40.89, 30.78, 22.80 ppm. The specific assignments for this second set are not fully clear from the available source.

Fragmentary ¹H NMR data suggests the presence of aromatic and aliphatic protons consistent with the structure. A complete, high-resolution ¹H NMR spectrum with detailed assignments is essential for full characterization.

Infrared (IR) Spectroscopy

Table 2: Expected FT-IR Absorption Bands for 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~1680 | C=O (Aryl ketone) | Stretching |

| ~3000-3100 | C-H (Aromatic) | Stretching |

| ~2850-2960 | C-H (Aliphatic) | Stretching |

| ~1500-1600 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Aryl ether) | Asymmetric Stretching |

| ~1050 | C-O (Aryl ether) | Symmetric Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 176.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters should be optimized for the instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Record ¹H NMR spectra on a 300 MHz or higher field spectrometer.

-

Record ¹³C NMR spectra on the same instrument, typically at a frequency of 75 MHz or higher.

-

Use standard pulse sequences for both ¹H and ¹³C{¹H} (proton-decoupled) experiments.

-

For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Acquire the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). The resulting spectrum will show the molecular ion peak and various fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in medicinal chemistry and organic synthesis. This document includes its molecular weight, physical characteristics, a synthetic protocol, and relevant analytical techniques.

Core Compound Properties

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 8-methoxy-1-tetralone, is a bicyclic aromatic ketone. Its chemical structure, featuring a methoxy group on the aromatic ring and a ketone in the saturated ring, makes it a versatile precursor for the synthesis of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |

| Molecular Weight | 176.21 g/mol | [1][2] |

| CAS Number | 13185-18-7 | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 128-130 °C | [1] |

| Boiling Point | 325 °C | [1] |

| Density | 1.124 g/cm³ | [1] |

Synthesis Protocol

A common synthetic route to 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one involves the catalytic hydrogenation of a halogenated precursor.[1]

Reaction: Debromination of 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one.

Materials:

-

5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one

-

Methanol (MeOH)

-

Palladium on carbon (Pd/C) catalyst

-

Nitrogen gas (N₂)

Procedure:

-

Dissolve 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one in methanol in a suitable reaction vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Purge the reaction vessel with nitrogen gas.

-

Subject the mixture to catalytic hydrogenation.

-

Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain pure 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one.[1]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is not readily available in the provided search results, ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons, the methoxy group protons, and the aliphatic protons of the dihydronaphthalene ring system. The ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbon, the aromatic carbons (including the carbon attached to the methoxy group), the methoxy carbon, and the aliphatic carbons.

Mass Spectrometry (MS): Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., formic acid for MS compatibility) would be appropriate for analysis.

Visualized Synthesis Workflow

The following diagram illustrates the synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one from its brominated precursor.

Caption: Synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

References

An In-depth Technical Guide to the Discovery and History of 8-Methoxy-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-1-tetralone is a crucial synthetic intermediate in the development of various pharmacologically active compounds. Its tetralone core, a bicyclic aromatic ketone, serves as a versatile scaffold for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 8-Methoxy-1-tetralone. It details key experimental protocols, presents quantitative data for various synthetic methodologies, and visualizes important synthetic and signaling pathways. The primary significance of 8-Methoxy-1-tetralone lies in its role as a key building block for the anticancer agent ARQ-501 (β-lapachone) and for a range of ligands targeting serotonin and dopamine receptors, which are vital in the study and treatment of neurological disorders.

Discovery and History

While a singular "discovery" paper for 8-Methoxy-1-tetralone is not readily identifiable in historical literature, its emergence is intrinsically linked to the broader exploration of substituted tetralones in organic synthesis throughout the 20th century. The development of synthetic routes to access variously substituted tetralones was driven by their utility in the construction of steroids and other natural products. Early methods for tetralone synthesis often involved intramolecular Friedel-Crafts reactions of γ-phenylbutyric acids.

The specific importance of the 8-methoxy substitution pattern grew with the increasing interest in synthesizing molecules that could interact with biological systems in a regioselective manner. The methoxy group at the 8-position significantly influences the electronic and steric properties of the molecule, guiding subsequent reactions and providing a handle for further functionalization. Its utility became particularly prominent in the late 20th and early 21st centuries with the development of targeted therapies in oncology and neuroscience.

Key Applications

The strategic importance of 8-Methoxy-1-tetralone is highlighted by its use in the synthesis of:

-

ARQ-501 (β-lapachone): A promising anticancer agent that is currently in multiple clinical trials. 8-Methoxy-1-tetralone serves as a critical precursor in the total synthesis of this complex molecule.

-

Serotonin (5-HT) Receptor Ligands: The tetralone scaffold is a key component in the development of selective ligands for various serotonin receptor subtypes, particularly 5-HT1A. These ligands are invaluable tools for studying the role of serotonin in mood, anxiety, and cognition.

-

Dopamine (DA) Receptor Ligands: Derivatives of 8-Methoxy-1-tetralone have been synthesized to create ligands for dopamine receptors, which are implicated in motor control, motivation, and various neurological and psychiatric disorders.

Synthetic Methodologies

Several synthetic routes to 8-Methoxy-1-tetralone have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and overall efficiency.

Intramolecular Friedel-Crafts Acylation

This is a classic and widely used method for the synthesis of tetralones. The general approach involves the cyclization of a substituted γ-phenylbutyric acid or its corresponding acid chloride.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation of Methyl 4-(2-bromo-5-methoxyphenyl)butanoate

This protocol is adapted from a modern, efficient synthesis that utilizes a blocking group to ensure the desired regioselectivity.[1][2]

Step 1: Palladium-Catalyzed Heck Coupling

-

To a solution of 2-bromo-5-methoxyaniline in a suitable solvent (e.g., acetonitrile), add methyl acrylate, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.g., triethylamine).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

-

After cooling, the mixture is worked up by filtration, extraction, and purification by column chromatography to yield methyl (E)-3-(2-amino-4-methoxyphenyl)acrylate.

Step 2: Diazotization and Bromination

-

The resulting acrylate is diazotized using sodium nitrite in the presence of HBr.

-

The diazonium salt is then subjected to a Sandmeyer-type reaction with CuBr to introduce a bromine atom, yielding methyl (E)-3-(2-bromo-5-methoxyphenyl)acrylate.

Step 3: Catalytic Hydrogenation

-

The unsaturated ester is hydrogenated using a palladium on carbon catalyst (Pd/C) under a hydrogen atmosphere to reduce the double bond, affording methyl 4-(2-bromo-5-methoxyphenyl)butanoate.

Step 4: Intramolecular Friedel-Crafts Acylation

-

The methyl 4-(2-bromo-5-methoxyphenyl)butanoate is treated with a strong acid catalyst, such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) or a Lewis acid.[1]

-

The reaction is typically stirred at an elevated temperature (e.g., 75 °C) for several hours.[1]

-

The reaction is quenched by pouring it onto ice-water and then extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give 8-Methoxy-1-tetralone.

Transformation from 5-Methoxy-1-tetralone

Another approach involves the multi-step transformation of the more readily available 5-methoxy-1-tetralone.

Experimental Protocol: Transformation of 5-Methoxy-1-tetralone

This protocol outlines a synthetic sequence to convert the 5-methoxy isomer to the 8-methoxy isomer.

Step 1: Reduction of the Ketone

-

5-Methoxy-1-tetralone is reduced to the corresponding alcohol, 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, using a reducing agent such as sodium borohydride in a suitable solvent like methanol.

Step 2: Benzylic Oxidation

-

The benzylic alcohol is then oxidized to introduce a hydroxyl group at the 4-position. This can be achieved using an oxidizing agent like lead tetraacetate.

Step 3: Dehydration and Rearrangement

-

The resulting diol is subjected to acidic conditions to promote dehydration and rearrangement, leading to the formation of 8-methoxy-1-tetralone. This step can be challenging and may result in a mixture of products.

Quantitative Data

The following table summarizes the yields for different synthetic approaches to 8-Methoxy-1-tetralone reported in the literature.

| Synthetic Approach | Key Reagents | Yield (%) | Reference |

| Intramolecular Friedel-Crafts Acylation | Eaton's Reagent | 88-95 | [1] |

| Palladium-Mediated Cross-Coupling and Cyclization | Pd(OAc)2, P(o-tolyl)3, Et3N, Eaton's Reagent | ~70-80 | [2] |

| Transformation from 5-Methoxy-1-tetralone | NaBH4, Pb(OAc)4, Acid | Variable | |

| Stobbe Condensation followed by Cyclization and Decarboxylation | Dimethyl succinate, NaH, H2/Pd-C, H2SO4 | ~40 | [3] |

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 128-130 °C |

| Boiling Point | 324.8 °C at 760 mmHg |

| ¹H NMR (CDCl₃, ppm) | δ 7.45 (t, 1H), 6.85 (d, 1H), 6.75 (d, 1H), 3.90 (s, 3H), 2.95 (t, 2H), 2.65 (t, 2H), 2.10 (m, 2H) |

| ¹³C NMR (CDCl₃, ppm) | δ 197.5, 158.0, 145.0, 134.0, 121.0, 115.0, 109.0, 55.5, 39.0, 29.5, 23.0 |

| IR (KBr, cm⁻¹) | ~1680 (C=O), ~1580, 1480 (C=C, aromatic), ~1260 (C-O) |

| Mass Spectrum (m/z) | 176 (M+) |

Visualizations

Synthesis of 8-Methoxy-1-tetralone via Heck Coupling and Intramolecular Acylation

Caption: Synthetic pathway to 8-Methoxy-1-tetralone.

Signaling Pathway of ARQ-501 (β-lapachone) in Cancer Cells

Caption: NQO1-mediated cell death by ARQ-501.

Signaling Pathway of a 5-HT1A Receptor Agonist Derived from 8-Methoxy-1-tetralone

Caption: 5-HT1A receptor signaling cascade.

Conclusion

8-Methoxy-1-tetralone, while not a household name in pharmacology, represents a cornerstone in the synthesis of highly specific and potent drug candidates. Its history is one of evolving synthetic strategies, from classical organic reactions to modern catalytic methods, each aimed at improving efficiency and scalability. The continued interest in this molecule is a testament to its enduring value in medicinal chemistry. For researchers in drug development, a thorough understanding of the synthesis and properties of 8-Methoxy-1-tetralone is essential for the design and creation of next-generation therapeutics targeting cancer and neurological disorders. This guide provides a foundational resource for such endeavors, consolidating key technical information and visualizing complex chemical and biological pathways.

References

An In-depth Technical Guide to 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 8-methoxy-1-tetralone, is a key chemical intermediate and a versatile scaffold in medicinal chemistry.[1] Its rigid, bicyclic structure provides a valuable framework for the development of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 8-methoxy-3,4-dihydronaphthalen-1(2H)-one derivatives and analogs, with a focus on their role as enzyme inhibitors and potential anticancer agents.

The core structure of 8-methoxy-3,4-dihydronaphthalen-1(2H)-one features a tetralone moiety, which is a common structural motif in numerous natural products and pharmacologically active compounds.[2][3] The presence of the methoxy group at the 8-position influences the electronic properties of the aromatic ring and provides a handle for further chemical modification.[1] This guide will delve into the quantitative data of selected derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visual representations of key signaling pathways and experimental workflows.

Chemical Synthesis

The synthesis of 8-methoxy-3,4-dihydronaphthalen-1(2H)-one and its derivatives can be achieved through several synthetic routes. Common strategies include the Stobbe condensation, palladium-mediated cross-coupling reactions (such as the Heck reaction), and intramolecular acylation.[4][5][6]

General Synthesis of 2-Arylmethylene-1-tetralone Derivatives via Claisen-Schmidt Condensation

A prevalent method for synthesizing derivatives of 8-methoxy-3,4-dihydronaphthalen-1(2H)-one is the Claisen-Schmidt condensation, which involves the reaction of the tetralone with an aromatic aldehyde in the presence of a base.[7]

Experimental Protocol:

-

Materials:

-

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

-

Substituted aromatic aldehyde

-

Ethanol or Methanol

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

-

Stirring apparatus

-

Standard laboratory glassware[7]

-

-

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 8-methoxy-3,4-dihydronaphthalen-1(2H)-one and the substituted aromatic aldehyde in ethanol or methanol.

-

Slowly add the 10% NaOH solution to the stirred mixture.

-

Continue stirring the reaction mixture at room temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the precipitate by filtration and wash it thoroughly with distilled water to remove any residual NaOH.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[7]

-

Biological Activities and Therapeutic Potential

Derivatives of 8-methoxy-3,4-dihydronaphthalen-1(2H)-one have shown promise in several therapeutic areas, most notably as anti-inflammatory agents through the inhibition of Macrophage Migration Inhibitory Factor (MIF) and as potential anticancer agents.

Inhibition of Macrophage Migration Inhibitory Factor (MIF)

MIF is a pro-inflammatory cytokine that plays a critical role in various inflammatory diseases and cancer.[8][9] Certain tetralone derivatives, particularly 2-arylmethylene-1-tetralones, have been identified as potent inhibitors of the tautomerase activity of MIF.[9][10][11]

Quantitative Data: MIF Tautomerase Inhibition by Tetralone Derivatives

The following table summarizes the IC50 values for the inhibition of MIF's ketonase and enolase tautomerase activities by selected 2-arylmethylene-1-tetralone derivatives. While these examples do not all contain the 8-methoxy substitution, they represent the most relevant quantitative data available for this class of compounds acting on MIF.

| Compound ID | Ketonase IC50 (µM) | Enolase IC50 (µM) |

| 4 | 2.5 ± 0.4 | 12.5 ± 2.1 |

| 23 | 1.8 ± 0.3 | 8.9 ± 1.5 |

| 24 | 1.5 ± 0.2 | 7.5 ± 1.2 |

| 26 | 1.2 ± 0.2 | 6.0 ± 1.0 |

| 32 | 3.0 ± 0.5 | 15.0 ± 2.5 |

Data sourced from a study on 2-arylmethylene-1-tetralone derivatives.[7]

Experimental Protocol: MIF Tautomerase Activity Assay

The tautomerase activity of MIF can be measured using a spectrophotometric assay based on the conversion of L-dopachrome methyl ester.[12][13][14]

-

Materials:

-

Procedure:

-

Prepare a stock solution of the test compound (inhibitor) in a suitable solvent (e.g., DMSO).

-

In the wells of a 96-well plate, add the reaction buffer and the test compound at various concentrations.

-

Add a solution of recombinant MIF to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Prepare the L-dopachrome methyl ester substrate by reacting L-dopa methyl ester with sodium periodate.

-

Initiate the enzymatic reaction by adding the L-dopachrome methyl ester substrate to each well.

-

Immediately monitor the decrease in absorbance at 475 nm over time, which corresponds to the tautomerization of the substrate.

-

Calculate the initial reaction rates and determine the IC50 values for each test compound by plotting the percent inhibition against the inhibitor concentration.[12][14]

-

Signaling Pathway: MIF-Mediated Inflammatory Signaling

MIF exerts its pro-inflammatory effects by binding to its cell surface receptor CD74, which then complexes with co-receptors such as CXCR2 and CXCR4.[4][8] This interaction triggers several downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and NF-κB pathways, leading to the production of inflammatory cytokines, cell proliferation, and survival.[8][15]

Anticancer Activity

Derivatives of 8-methoxy-3,4-dihydronaphthalen-1(2H)-one have also been investigated for their potential as anticancer agents. Studies have shown that certain analogs exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-468) and prostate cancer (PC3).[16]

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel 8-methoxy-3,4-dihydronaphthalen-1(2H)-one derivatives as therapeutic agents follows a logical workflow from chemical synthesis to biological characterization.

Pharmacokinetics and ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates are crucial for their development. For 8-methoxy-3,4-dihydronaphthalen-1(2H)-one derivatives, these properties are typically evaluated through a combination of in silico predictions and in vitro/in vivo experiments.[17][18][19]

In silico models can provide early predictions of properties such as oral bioavailability, blood-brain barrier penetration, and potential for drug-drug interactions.[20] Experimental evaluation often involves assays to determine metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity in various cell lines. While specific ADMET data for a wide range of 8-methoxy-tetralone derivatives is limited in the public domain, the tetralone scaffold is generally considered to have favorable drug-like properties.

Conclusion and Future Directions

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of inflammation and oncology. The inhibition of MIF tautomerase activity by 2-arylmethylene-1-tetralone analogs highlights a key mechanism of action for their anti-inflammatory effects.

Future research in this area should focus on:

-

Expansion of Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives with diverse substitutions on both the tetralone core and the arylmethylene moiety to optimize potency and selectivity.

-

Elucidation of Anticancer Mechanisms: In-depth studies to determine the precise molecular targets and signaling pathways involved in the anticancer activity of these compounds.

-

Comprehensive Pharmacokinetic Profiling: Thorough investigation of the ADMET properties of lead compounds to assess their drug-likeness and potential for clinical development.

The versatility of the 8-methoxy-3,4-dihydronaphthalen-1(2H)-one scaffold, combined with the growing understanding of its biological activities, positions it as a valuable platform for the discovery of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Macrophage migration inhibitory factor (MIF) and the tumor ecosystem: a tale of inflammation, immune escape, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Expeditious Synthesis of 8-Methoxy-1-tetralone | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 9. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Tautomerase-Null Macrophage Migration-Inhibitory Factor (MIF) Gene Knock-In Mouse Model Reveals That Protein Interactions and Not Enzymatic Activity Mediate MIF-Dependent Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An integrated signal transduction network of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Best Practices. An Industry Perspective from the International Consortium for Innovation through Quality in Pharmaceutical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Computational Pharmacokinetics Report, ADMET Study and Conceptual DFT‐Based Estimation of the Chemical Reactivity Properties of Marine Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 8-methoxy-1-tetralone, is a versatile bicyclic ketone that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural and electronic properties, arising from the presence of a reactive ketone and an electron-donating methoxy group on the aromatic ring, make it an ideal starting material for the construction of polycyclic systems. This document provides detailed application notes and experimental protocols for the use of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one in the total synthesis of bioactive natural products, with a particular focus on its application in the synthesis of the potent anticancer agent, (+)-quinocarcin.

Physicochemical Properties

A summary of the key physicochemical properties of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is presented in the table below.[1]

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 128-130 °C |

| Boiling Point | ~325 °C |

| Density | 1.124 g/cm³ |

Application in Total Synthesis: The Case of (+)-Quinocarcin

The total synthesis of the complex tetracyclic antibiotic and antitumor agent (+)-quinocarcin, pioneered by Danishefsky and coworkers, provides an excellent example of the strategic utility of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one. The synthesis leverages the tetralone as a foundational fragment for the construction of the intricate ring system of the target molecule. A key transformation involves a Robinson annulation to build a new six-membered ring onto the tetralone core.

Synthetic Strategy Overview

The overall strategy involves the elaboration of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one into a key tricyclic intermediate through a sequence of reactions including Robinson annulation, stereoselective reductions, and functional group manipulations. This intermediate then undergoes further transformations to complete the synthesis of (+)-quinocarcin.

Caption: General synthetic workflow from the starting material to (+)-quinocarcin.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one and its subsequent use in the initial key steps towards the synthesis of (+)-quinocarcin.

Synthesis of the Starting Material: 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

A reliable synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one can be achieved in four steps from 3-(3-methoxyphenyl)propanoic acid.

Caption: Synthetic pathway for 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

Protocol 1: Synthesis of 3-(2-Bromo-5-methoxyphenyl)propanoic acid

-

Materials: 3-(3-methoxyphenyl)propanoic acid, Bromine, Acetic acid.

-

Procedure: To a solution of 3-(3-methoxyphenyl)propanoic acid in acetic acid, add bromine dropwise with stirring at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The product is then precipitated by the addition of water and collected by filtration.

-

Yield: 93%

Protocol 2: Synthesis of 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one

-

Materials: 3-(2-Bromo-5-methoxyphenyl)propanoic acid, Concentrated sulfuric acid.

-

Procedure: The bromo acid is dissolved in concentrated sulfuric acid and stirred at room temperature for 8 hours. The reaction mixture is then carefully poured onto ice, and the resulting precipitate is collected by filtration.

-

Yield: 57%

Protocol 3: Synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

-

Materials: 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one, Sodium persulfate, Silver nitrate, Acetonitrile, 5% Palladium on carbon (Pd/C), Methanol.

-

Procedure: The bromotetralone is first decarboxylated by heating with a mixture of sodium persulfate and silver nitrate in acetonitrile. The resulting crude product is then subjected to catalytic hydrogenation over 5% Pd/C in methanol under a hydrogen atmosphere to afford the final product.

-

Yield: 77% (decarboxylation), 97% (hydrogenation)

| Step | Product | Yield (%) |

| 1 | 3-(2-Bromo-5-methoxyphenyl)propanoic acid | 93 |

| 2 | 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one | 57 |

| 3 | 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one | 75 (overall for two steps) |

Application in the Synthesis of a Key Intermediate for (+)-Quinocarcin

The following protocol outlines the Robinson annulation of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, a critical step in the construction of the quinocarcin skeleton.

Protocol 4: Robinson Annulation

-

Materials: 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, Methyl vinyl ketone (MVK), Base (e.g., sodium methoxide or potassium tert-butoxide), Solvent (e.g., methanol or tert-butanol).

-

Procedure: To a solution of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one in an appropriate solvent, a catalytic amount of base is added. Methyl vinyl ketone is then added dropwise at a controlled temperature (often cooled to 0 °C initially). The reaction is then typically allowed to warm to room temperature and stirred until completion. The reaction involves a Michael addition followed by an intramolecular aldol condensation. The resulting product is a tricyclic α,β-unsaturated ketone.

-

Note: The specific base, solvent, and temperature conditions can be optimized to maximize the yield and selectivity of the desired annulated product.

Caption: Mechanism of the Robinson Annulation.

Conclusion

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is a valuable and versatile starting material in organic synthesis. Its application in the total synthesis of (+)-quinocarcin highlights its utility in the construction of complex molecular architectures. The provided protocols offer a foundation for researchers to utilize this building block in their own synthetic endeavors, particularly in the fields of medicinal chemistry and natural product synthesis. The robustness of the Robinson annulation and the potential for further stereoselective transformations make this tetralone a key component in the synthetic chemist's toolbox.

References

Application Notes and Protocols: Reaction Mechanisms Involving 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction mechanisms for several key transformations of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, a versatile bicyclic ketone intermediate crucial in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[1][2] The protocols outlined below are based on established chemical principles and analogous transformations, providing a foundational framework for laboratory synthesis.

Reduction of the Carbonyl Group: Synthesis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

The reduction of the ketone functionality in 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one to a secondary alcohol is a fundamental transformation, yielding 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. This alcohol can serve as a precursor for further functionalization. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[2]

Reaction Mechanism:

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the final alcohol product.

// Reactants ketone [label="8-Methoxy-3,4-dihydronaphthalen-1(2H)-one"]; nabh4 [label="NaBH₄", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates alkoxide [label="Alkoxide Intermediate"]; h2o [label="H₂O (Workup)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product alcohol [label="8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol"];

// Arrows ketone -> alkoxide [label="1. NaBH₄\n(Hydride Attack)"]; alkoxide -> alcohol [label="2. H₂O\n(Protonation)"]; } dot Caption: Mechanism of Ketone Reduction.

Experimental Protocol: Sodium Borohydride Reduction

| Parameter | Value |

| Reactant | 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours |

| Workup | Aqueous Ammonium Chloride (NH₄Cl) or dilute HCl |

| Typical Yield | >90% (Estimated based on similar reductions) |

Procedure:

-

Dissolve 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture back to 0 °C.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or 1N HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Olefination via Wittig Reaction: Synthesis of 1-Methylene-8-methoxy-1,2,3,4-tetrahydronaphthalene

The Wittig reaction is a powerful method for converting ketones into alkenes.[3] In this case, 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one can be reacted with a phosphorus ylide, such as methylenetriphenylphosphorane, to yield the corresponding exocyclic methylene compound.

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. This intermediate then undergoes ring closure to an oxaphosphetane, which subsequently decomposes to the alkene and triphenylphosphine oxide.

// Reactants ketone [label="8-Methoxy-3,4-dihydronaphthalen-1(2H)-one"]; ylide [label="Methylenetriphenyl-\nphosphorane (Ph₃P=CH₂)"];

// Intermediates betaine [label="Betaine Intermediate"]; oxaphosphetane [label="Oxaphosphetane Intermediate"];

// Products alkene [label="1-Methylene-8-methoxy-\n1,2,3,4-tetrahydronaphthalene"]; tppo [label="Triphenylphosphine oxide"];

// Arrows ketone -> betaine; ylide -> betaine; betaine -> oxaphosphetane [label="Ring Closure"]; oxaphosphetane -> alkene; oxaphosphetane -> tppo; } dot Caption: Wittig Reaction Mechanism.

Experimental Protocol: Wittig Olefination

| Parameter | Value |

| Reactant | 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one |

| Reagent | Methyltriphenylphosphonium bromide |

| Base | n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 2-12 hours |

| Workup | Aqueous Ammonium Chloride (NH₄Cl) |

| Typical Yield | 60-80% (Estimated) |

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF (15 volumes).

-

Cool the suspension to 0 °C and add n-butyllithium (1.05 eq) dropwise.

-

Allow the resulting deep red or orange solution of the ylide to stir at room temperature for 1 hour.

-

Cool the ylide solution to -78 °C and add a solution of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Carbon-Carbon Bond Formation: Grignard Reaction

The Grignard reaction allows for the formation of a new carbon-carbon bond at the carbonyl carbon, leading to a tertiary alcohol.[4][5] The reaction of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one with a Grignard reagent, such as methylmagnesium bromide, provides a route to 1-methyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Reaction Mechanism:

The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. The resulting magnesium alkoxide is then protonated in an acidic workup to yield the tertiary alcohol.

// Reactants ketone [label="8-Methoxy-3,4-dihydronaphthalen-1(2H)-one"]; grignard [label="R-MgX (e.g., CH₃MgBr)"];

// Intermediates alkoxide [label="Magnesium Alkoxide\nIntermediate"]; acid [label="H₃O⁺ (Workup)"];

// Product alcohol [label="Tertiary Alcohol"];

// Arrows ketone -> alkoxide; grignard -> alkoxide [label="Nucleophilic Attack"]; alkoxide -> alcohol; acid -> alcohol [label="Protonation"]; } dot Caption: Grignard Reaction Pathway.

Experimental Protocol: Grignard Reaction

| Parameter | Value |

| Reactant | 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one |

| Reagent | Methylmagnesium bromide (CH₃MgBr) in Et₂O or THF |

| Solvent | Anhydrous Diethyl ether (Et₂O) or Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours |

| Workup | Saturated aqueous Ammonium Chloride (NH₄Cl) or dilute HCl |

| Typical Yield | 70-90% (Estimated) |

Procedure:

-